molecular formula C10H11N3O B13772466 N-ethyl-1H-benzo[d]imidazole-2-carboxamide

N-ethyl-1H-benzo[d]imidazole-2-carboxamide

Cat. No.: B13772466
M. Wt: 189.21 g/mol
InChI Key: JGTYSLYJHSCKNG-UHFFFAOYSA-N
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Description

N-ethyl-1H-benzo[d]imidazole-2-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1H-benzo[d]imidazole-2-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1H-benzo[d]imidazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

N-ethyl-1H-benzo[d]imidazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d]imidazole-2-carboxamide
  • N-methyl-1H-benzo[d]imidazole-2-carboxamide
  • 1H-benzo[d]imidazole-2-carboxylic acid

Uniqueness

N-ethyl-1H-benzo[d]imidazole-2-carboxamide is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-ethyl-1H-benzimidazole-2-carboxamide

InChI

InChI=1S/C10H11N3O/c1-2-11-10(14)9-12-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3,(H,11,14)(H,12,13)

InChI Key

JGTYSLYJHSCKNG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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